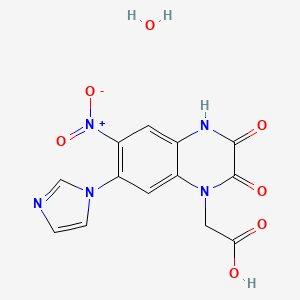

Zonampanel monohydrate

Description

Role of Glutamate (B1630785) as a Major Excitatory Neurotransmitter in the Mammalian Brain

Glutamate is the most abundant free amino acid in the mammalian brain and serves as the primary excitatory neurotransmitter. nih.govwikipedia.org It is integral to more than 90% of all excitatory functions in the human brain, playing a crucial role in a vast array of normal physiological processes. wikipedia.orgclevelandclinic.org Nerve cells use glutamate to transmit signals to other cells, a process vital for brain function. nih.govclevelandclinic.org This neurotransmitter is synthesized from glutamine within the central nervous system and is stored in synaptic vesicles before its release. nih.govwikipedia.org Beyond its role in neurotransmission, glutamate is also involved in metabolic processes, serving as an energy source in the brain when glucose levels are low and participating in the removal of excess nitrogen from the body. karger.com

The precise regulation of glutamate concentration is critical, as an excess can lead to excitotoxicity, a process that can cause nerve cell damage or death. clevelandclinic.orgnih.gov This pathological state is implicated in several neurodegenerative diseases. clevelandclinic.org Consequently, the glutamatergic system, with its extensive pathways and receptors throughout the brain and spinal cord, is a key area of neuroscience research. nih.gov

Classification and Functional Significance of Ionotropic Glutamate Receptors: AMPA, Kainate, and NMDA Subtypes

Glutamate exerts its effects by binding to and activating specific receptors on the surface of neurons and glial cells. wikipedia.orgnih.gov These receptors are broadly divided into two main categories: ionotropic and metabotropic receptors. The ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that, upon binding to glutamate, directly open to allow the passage of ions, leading to rapid neuronal responses. wikipedia.orgnih.gov

The iGluRs are further classified into three primary subtypes based on their affinity for specific synthetic agonists: nih.govabcam.cnnih.gov

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) Receptors: These receptors are responsible for the majority of fast excitatory neurotransmission in the central nervous system. abcam.cntandfonline.com They are typically permeable to sodium (Na+) and potassium (K+) ions, and their activation leads to rapid depolarization of the postsynaptic membrane. nih.gov

Kainate Receptors: Similar to AMPA receptors, kainate receptors are involved in excitatory neurotransmission, though they are less abundant. wikipedia.org They are activated by kainic acid and also conduct Na+ and K+ ions. abcam.cn

NMDA (N-methyl-D-aspartate) Receptors: These receptors are unique due to their voltage-dependent block by magnesium ions (Mg2+) and their high permeability to calcium ions (Ca2+) in addition to Na+ and K+. abcam.cnnih.gov Activation of NMDA receptors requires both glutamate and a co-agonist, typically glycine, to bind. abcam.cn Their distinct properties make them crucial for synaptic plasticity. nih.govwikipedia.org

These receptor subtypes are tetrameric structures composed of different protein subunits, which allows for a large diversity of receptor isoforms with distinct properties and functions throughout the nervous system. nih.govguidetopharmacology.org

Involvement of AMPA Receptors in Synaptic Plasticity, Learning, Memory, and Pathophysiological States

AMPA receptors are fundamental to the processes of synaptic plasticity, which are the cellular mechanisms underlying learning and memory. nih.govwikipedia.org Two primary forms of synaptic plasticity, long-term potentiation (LTP) and long-term depression (LTD), heavily rely on the dynamic regulation of AMPA receptors at the synapse. nih.govresearchgate.net LTP, a long-lasting enhancement in signal transmission between two neurons, is often associated with an increase in the number of AMPA receptors at the postsynaptic surface. nih.govresearchgate.net Conversely, LTD, a long-lasting reduction in synaptic strength, is linked to the internalization or removal of these receptors. nih.govresearchgate.net This trafficking of AMPA receptors, moving them to and from the synapse, is a critical determinant of synaptic efficacy. nih.govnih.gov

The function of AMPA receptors is crucial for memory formation and consolidation. nih.govfrontiersin.org Alterations in their activity are closely associated with cognitive dysfunction. nih.gov Dysregulation of AMPA receptor signaling is implicated in various pathological conditions. Overactivation can lead to excitotoxicity, a process contributing to neuronal damage in conditions like epilepsy and ischemia. nih.govresearchgate.net In contrast, decreased AMPA receptor function is a feature of other disorders, such as Alzheimer's disease. nih.gov Furthermore, the expression of specific AMPA receptor subunits, which determines their calcium permeability, can change in disease states, contributing to excitotoxic cell death in disorders like amyotrophic lateral sclerosis (ALS). nih.govfrontiersin.org

Conceptual Framework for Pharmacological Modulation of AMPA Receptors in Neurological Research

Given the central role of AMPA receptors in both normal brain function and disease, they are a significant target for pharmacological intervention in neurological research. nih.govnih.gov The modulation of these receptors can be achieved through various types of compounds, including agonists, antagonists, and allosteric modulators.

Antagonists are compounds that block the action of the natural agonist, glutamate. Competitive antagonists bind to the same site as glutamate, preventing its activation of the receptor.

Positive Allosteric Modulators (PAMs) , also known as ampakines, bind to a different site on the receptor and enhance the effect of glutamate, often by slowing the receptor's deactivation or desensitization. nih.govplos.org

Zonampanel (B1662537) monohydrate (formerly known as YM872) is a selective, competitive antagonist of the AMPA receptor. wikipedia.orgnih.govtandfonline.com It belongs to the quinoxalinedione (B3055175) class of compounds. wikipedia.org Research has focused on its potential as a neuroprotective agent, particularly in the context of ischemic events where excessive glutamate release leads to excitotoxic neuronal damage. lktlabs.comajnr.org By blocking AMPA receptors, zonampanel aims to mitigate this excitotoxicity. lktlabs.com Preclinical studies in animal models of stroke and intracerebral hemorrhage have been conducted to investigate its effects. ajnr.orgnih.gov For instance, research in a rat model of intracerebral hemorrhage suggested that zonampanel did not increase the size of the hematoma and might support neurological recovery. nih.gov

The study of compounds like zonampanel provides a valuable framework for understanding the therapeutic potential of modulating AMPA receptor activity. The goal is to selectively target pathological processes without disrupting the normal, essential functions of glutamatergic neurotransmission. nih.govnih.gov

Research Data on Zonampanel

Below are tables summarizing key research findings related to Zonampanel monohydrate.

Table 1: Zonampanel (YM872) Profile

| Property | Description | Source |

|---|---|---|

| Chemical Name | [2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl]acetic acid monohydrate | nih.gov |

| Compound Class | Quinoxalinedione derivative | wikipedia.org |

| Mechanism of Action | Competitive AMPA receptor antagonist | wikipedia.orgnih.gov |

| Area of Research | Neuroprotection, Ischemic Stroke | wikipedia.orglktlabs.com |

Table 2: Preclinical Research Findings for Zonampanel (YM872)

| Model System | Key Finding | Implication | Source |

|---|---|---|---|

| Rat model of intracerebral hemorrhage | Did not exacerbate hematoma volume and was associated with better neurological scores at 14 days. | Suggests potential for use without increasing bleeding risk in this specific model. | nih.gov |

| Rat models of permanent and transient focal ischemia | Decreased infarct volume and neurologic deficit by 30–40% at 1 week when administered up to 2 hours post-event. | Shows neuroprotective effects in preclinical models of ischemic stroke. | ajnr.org |

| Rat model of thromboembolic stroke | Improved outcome and enhanced the efficacy of tissue plasminogen activator (t-PA). | Potential for combination therapy in thromboembolic stroke. | ajnr.org |

Structure

3D Structure of Parent

Properties

CAS No. |

466685-98-3 |

|---|---|

Molecular Formula |

C13H11N5O7 |

Molecular Weight |

349.26 g/mol |

IUPAC Name |

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid;hydrate |

InChI |

InChI=1S/C13H9N5O6.H2O/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22;/h1-4,6H,5H2,(H,15,21)(H,19,20);1H2 |

InChI Key |

OBHWTRBRRFQGRJ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-].O |

Canonical SMILES |

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-].O |

Other CAS No. |

466685-98-3 |

Synonyms |

(2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl)acetic acid monohydrate YM 872 YM-872 YM872 zonampanel monohydrate |

Origin of Product |

United States |

Zonampanel Monohydrate Ym872 : a Quinoxalinedione Derived Ampa Receptor Antagonist in Preclinical Research

Historical Development of Competitive AMPA Receptor Antagonists: From Prototypes to Advanced Analogs

The role of glutamic acid as a major excitatory neurotransmitter in the central nervous system and its association with neurodegenerative disorders spurred significant research into glutamate (B1630785) receptor antagonists. nih.gov Ligands that act as competitive antagonists at the AMPA receptor were first reported in 1988. nih.gov A prototypical compound, 2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline (NBQX), demonstrated therapeutic effects in animal models of neurological disease and established the quinoxaline (B1680401) structure as a viable backbone for this class of antagonists. nih.govtandfonline.com

These initial prototypes, while effective in demonstrating the potential of AMPA receptor blockade, were beset by significant challenges that limited their clinical development. tandfonline.comresearchgate.net The primary issues included poor water solubility at neutral pH and limited penetration of the blood-brain barrier. tandfonline.com These limitations drove the next phase of development, which focused on creating advanced analogs. The goal was to synthesize new compounds that retained high affinity and selectivity for the AMPA receptor while possessing improved pharmacokinetic properties, particularly enhanced water solubility, to overcome issues like renal toxicity observed with earlier agents. nih.govtandfonline.comnih.gov This effort led to the creation of second-generation quinoxalinediones, such as Zonampanel (B1662537) (YM872) and phosphonate (B1237965) derivatives like ZK200775, which were specifically designed to address the shortcomings of their predecessors. nih.govnih.govuni-muenchen.de

Chemical Classification: Quinoxalinedione (B3055175) Derivatives and Structural Features

Zonampanel (YM872) is chemically classified as a quinoxalinedione derivative. wikipedia.org This class of compounds is built upon a core quinoxaline-2,3-dione scaffold. The quinoxaline template became the foundational structure for numerous competitive AMPA receptor antagonists. nih.gov

The development of these antagonists involved systematic structural modifications to this core scaffold to enhance potency and selectivity. Structure-activity relationship (SAR) studies revealed that the amide proton on the side of the quinoxalinedione nucleus farther from the imidazole (B134444) group is essential for AMPA receptor binding. ebi.ac.uk Furthermore, introducing specific substituents was found to be critical for activity. For instance, the presence of two electron-withdrawing groups, such as in 6,7-dinitro-quinoxaline-2,3-dione (DNQX) or 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), results in significantly higher affinity compared to mono-substituted derivatives. benthamdirect.com In the case of Zonampanel, the structure features a nitro group at the 6-position and an imidazole ring at the 7-position of the quinoxalinedione nucleus, along with an acetic acid monohydrate group at the N-1 position, which is crucial for its enhanced solubility. nih.govnih.gov

Rationale for Development: Addressing Limitations of Predecessor Compounds

The primary impetus for the development of Zonampanel was the need to overcome the significant limitations of first-generation competitive AMPA receptor antagonists. researchgate.netuni-muenchen.de A major drawback of prototype compounds like NBQX was their very low water solubility. tandfonline.comscilit.com This poor solubility was not merely a formulation challenge; it led to severe consequences in preclinical and clinical settings, most notably precipitation of the compound in the kidneys, resulting in nephrotoxicity. tandfonline.comnih.gov This issue prevented the successful clinical development of early candidates. scite.ainih.gov

Zonampanel (YM872) was engineered as a highly water-soluble analog to circumvent this problem. nih.govnih.govnih.gov The introduction of a hydrophilic acetic acid monohydrate moiety to the quinoxalinedione structure dramatically improved its solubility profile. nih.govuni-muenchen.de Research indicates that the solubility of YM872 is approximately 500 to 1,000 times higher than that of earlier competitive AMPA antagonists such as YM90K, NBQX, or CNQX. nih.govnih.gov This enhancement was achieved while maintaining potent and selective affinity for the AMPA receptor, thus addressing a critical flaw of its predecessors and allowing for investigation without the immediate concern of solubility-related renal toxicity. nih.govnih.gov

Interactive Data Tables

AMPA Receptor Binding Affinity

This table compares the in vitro binding affinity of Zonampanel (YM872) with earlier quinoxalinedione antagonists. Lower Kᵢ values indicate higher binding affinity.

| Compound | Kᵢ Value (μM) | Source(s) |

| Zonampanel (YM872) | 0.096 | nih.gov, nih.gov |

| NBQX | 0.060 | ebi.ac.uk |

| YM90K | 0.084 | ebi.ac.uk |

Solubility Improvement Over Predecessors

This table highlights the significant improvement in water solubility, a key feature in the development of Zonampanel.

| Compound | Relative Water Solubility | Key Limitation of Predecessors | Source(s) |

| Zonampanel (YM872) | ~500-1000x higher than NBQX, CNQX, YM90K | Poor water solubility leading to nephrotoxicity | nih.gov, nih.gov |

| NBQX, CNQX, YM90K | Baseline | Poor water solubility, risk of renal precipitation | nih.gov, tandfonline.com |

Molecular and Cellular Mechanism of Action

Characterization as a Selective Competitive Antagonist of the AMPA Receptor

Zonampanel (B1662537) is classified as a selective, competitive antagonist of the AMPA-type glutamate (B1630785) receptor. nih.govwikipedia.org This classification indicates that it binds to the same site on the AMPA receptor as the endogenous agonist, glutamate, but does not activate the receptor. colab.ws By occupying the glutamate binding site, Zonampanel prevents glutamate from binding and inducing the conformational change necessary for ion channel opening. colab.ws This competitive antagonism is a key feature of its mechanism, distinguishing it from non-competitive antagonists that bind to different (allosteric) sites on the receptor. nih.gov

Research has identified Zonampanel (also referred to as YM872) as a highly water-soluble competitive AMPA receptor antagonist. wikipedia.orgnih.gov Its inhibitory action on AMPA receptors has been demonstrated in various experimental settings. For instance, studies on its renal transport characterized it as a novel AMPA receptor antagonist and showed it could competitively inhibit the transport of other substrates via organic anion transporters, a process that involves specific binding interactions. mdpi.com This competitive nature at the AMPA receptor means its efficacy can be influenced by the concentration of glutamate in the synaptic cleft.

Ligand Binding Dynamics and Specificity at AMPA Receptor Subunits (e.g., GluA1, GluA3)

AMPA receptors are tetrameric ion channels assembled from four different subunits: GluA1, GluA2, GluA3, and GluA4. wikipedia.orgcolab.ws The specific combination of these subunits determines the receptor's functional properties, including its kinetics, ion permeability, and pharmacology. wikipedia.orgnih.gov The most common AMPA receptor subtypes in the hippocampus are heterotetramers of GluA1/2 and GluA2/3. researchgate.netcshl.edu These subunits differ in their C-terminal domains, which influences their interaction with various regulatory and scaffolding proteins. wikipedia.orgcshl.edu

The binding of antagonists can be highly dependent on this subunit composition. While Zonampanel is established as a selective AMPA receptor antagonist, detailed public data on its binding affinity and dynamics with specific individual subunits like GluA1 and GluA3 are not extensively available. However, the functional impact of Zonampanel in any given neuron will inherently depend on the specific subtypes of AMPA receptors expressed. For example, GluA1-containing receptors are critical for certain forms of synaptic plasticity, while GluA2-lacking receptors are permeable to calcium ions. wikipedia.orgnih.gov

Studies on other classes of AMPA receptor modulators have shown distinct subunit selectivity. For example, certain 2,3-benzodiazepine antagonists exhibit strong inhibition of GluA1 and GluA2 subunits but are much less effective on GluA3 and GluA4. nih.gov This highlights that the binding pocket for ligands can differ significantly between receptor subtypes. Therefore, Zonampanel's antagonistic effect is likely not uniform across all AMPA receptors but is instead nuanced by the specific GluA1, GluA2, and GluA3 compositions of the receptors in different brain regions and neuronal populations. embopress.orgresearchgate.net The interaction of AMPARs with auxiliary proteins, such as TARPs and CNIHs, also modulates their function and pharmacology, further complicating the binding landscape for antagonists like Zonampanel. researchgate.netnih.gov

Impact on Ion Channel Conductance and Postsynaptic Current Generation

The primary function of AMPA receptors is to mediate fast excitatory neurotransmission by allowing the influx of cations upon binding glutamate. wikipedia.org This ion flux through the receptor's central pore generates an excitatory postsynaptic current (EPSC), leading to the depolarization of the postsynaptic neuron. nih.gov As a competitive antagonist, Zonampanel blocks the binding of glutamate, thereby preventing the opening of the ion channel. wikipedia.org This action directly inhibits ion channel conductance.

The single-channel conductance of AMPA receptors is not fixed; it is determined by the receptor's subunit composition. nih.gov Notably, the RNA editing state of the GluA2 subunit at the Q/R site is a critical determinant: edited GluA2(R) subunits render the channel impermeable to calcium and are associated with a much lower single-channel conductance compared to unedited subunits. wikipedia.orgnih.gov Native AMPA receptors can exhibit multiple distinct conductance levels. nih.gov By preventing the channel from opening, Zonampanel effectively reduces the total ionic current, regardless of the intrinsic conductance state of the receptor complex.

Consequently, Zonampanel inhibits the generation of AMPA receptor-mediated EPSCs. Studies using patch-clamp electrophysiology have shown that blocking AMPA receptors eliminates the fast component of excitatory postsynaptic potentials. Therefore, Zonampanel's primary effect at the cellular level is the suppression of the rapid depolarization that constitutes the initial phase of most excitatory synaptic events in the CNS.

Modulation of Excitatory Synaptic Transmission and Neuronal Excitability

The term "modulation" also implies a capacity for dynamic regulation. While the immediate effect of Zonampanel is inhibitory, the nervous system can adapt to prolonged periods of reduced activity. Research has shown that chronic blockade of ionotropic glutamate receptors can trigger homeostatic plasticity. nih.gov This compensatory response can involve an upregulation of receptor expression or changes in presynaptic release probability, leading to a gradual recovery of network-driven glutamatergic activity. nih.gov For instance, prolonged inhibition of excitatory transmission has been shown to increase the amplitude of miniature EPSCs and prolong the half-life of the GluA1 receptor subunit, suggesting a postsynaptic compensatory mechanism. This indicates that the long-term effects of Zonampanel on neuronal excitability may be complex, involving an interplay between direct receptor blockade and the brain's own adaptive mechanisms to maintain stable neural network function. nih.gov

Data Tables

Table 1: Inhibitory/Transport Constants of Zonampanel for Human Organic Anion Transporters (hOATs)

| Transporter | Parameter | Value (μM) | Substrate Interaction |

| hOAT1 | Km | 1.4 | Transport Substrate |

| hOAT3 | Km | 7.7 | Transport Substrate |

| hOAT4 | Km | 215 | Transport Substrate |

| hOAT1 | Ki | 7.02-10.4 | Competitive Inhibitor |

| hOAT3 | Ki | 7.02-10.4 | Competitive Inhibitor |

Data sourced from references embopress.orgmdpi.com. Km (Michaelis constant) values indicate the concentration at which transport is at half its maximum velocity. Ki (inhibition constant) values indicate the concentration required to produce half-maximum inhibition.

Preclinical Pharmacological Profile and Disposition in Experimental Models

In Vitro Pharmacological Characterization

Zonampanel (B1662537) monohydrate exhibits a potent and selective antagonistic effect on the AMPA receptor, a subtype of the glutamate (B1630785) receptor. researchgate.net Its high affinity for the AMPA receptor distinguishes it from other glutamate receptor subtypes. colab.ws The water-soluble quinoxalinedione (B3055175) analog demonstrates a competitive interaction at the glutamate recognition site of the receptor. nih.gov

Studies have shown that Zonampanel inhibits the uptake of typical substrates by Organic Anion Transporter 1 (Oat1), Organic Anion Transporter 2 (Oat2), and Organic Anion Transporter 3 (Oat3) with inhibition constant (Ki) values ranging from 7.02 to 10.4 μM. medchemexpress.com In contrast, the compound does not inhibit human MRP2- or BCRP-mediated transport and only inhibits human MRP4-mediated transport at high concentrations. medchemexpress.com

| Transporter | Inhibition Constant (Ki) (μM) |

| Oat1 | 7.02 - 10.4 |

| Oat2 | 7.02 - 10.4 |

| Oat3 | 7.02 - 10.4 |

| Data sourced from MedChemExpress medchemexpress.com |

Functional assays have further elucidated the mechanism of action of Zonampanel. While specific whole-cell patch-clamp data for Zonampanel was not available in the searched literature, the functional consequence of its binding is the blockade of AMPA receptor-mediated effects. AMPA receptors are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. wikipedia.org By acting as a competitive antagonist, Zonampanel prevents the binding of glutamate to the receptor, thereby inhibiting the rapid neuronal communication that is crucial for various brain functions. wikipedia.orgwikipedia.org

Pharmacokinetic Profile in Animal Models

The pharmacokinetic properties of Zonampanel monohydrate have been characterized in several laboratory animal species. The total plasma clearance of the compound varies across species. tandfonline.comtandfonline.com

| Animal Model | Total Plasma Clearance (mL/min/kg) | Unbound Fraction in Plasma |

| Rats | 20.5 | 0.125 |

| Dogs | 5.4 | 0.086 |

| Monkeys | 12.0 | 0.230 |

| Data sourced from a 2005 abstract by Hashimoto et al. tandfonline.comtandfonline.com |

Following intravenous administration of radiolabeled Zonampanel (¹⁴C-YM872) to rats, the majority of the radioactivity was excreted in the urine (69.1%) and a smaller portion in the feces (31.8%). tandfonline.comtandfonline.com The unchanged drug was the primary component found in the plasma, with no major metabolites detected in urine or bile samples. tandfonline.comtandfonline.com This suggests that the drug is largely eliminated without undergoing significant metabolism.

In dogs and monkeys, as in rats, the primary route of elimination is renal excretion, with approximately 60% to 70% of the administered dose being excreted unchanged in the urine following intravenous dosing. tandfonline.comtandfonline.com

The renal clearance of Zonampanel in rats, dogs, and monkeys is significantly greater than what would be expected from glomerular filtration alone, indicating the involvement of active tubular secretion. tandfonline.comtandfonline.com This secretion process is likely mediated by organic anion transporters (OATs). tandfonline.comtandfonline.com Organic anion transporters are crucial for the uptake and excretion of a wide array of compounds in the kidney and liver. patsnap.com

Zonampanel has been shown to be a substrate for OAT1 and OAT3. researchgate.net The interaction with these transporters facilitates its secretion into the renal tubules. researchgate.net Probenecid (B1678239) and cimetidine (B194882), known inhibitors of OATs, have been observed to decrease the intrinsic clearance for both the renal secretion and biliary excretion of Zonampanel in in vivo experiments, further supporting the role of these transporters in its elimination. medchemexpress.com The transport ability of OATs can differ between species, which may contribute to the observed differences in the pharmacokinetics of Zonampanel across various animal models. tandfonline.comtandfonline.com

Interspecies Differences in Excretion Mechanisms (e.g., rat vs. human OAT substrate selectivity)

The excretion of zonampanel demonstrates significant variation between species, primarily due to differences in substrate selectivity of Organic Anion Transporters (OATs). Research has identified zonampanel as a substrate for multiple OATs, which are crucial for its uptake from the blood into renal proximal tubular cells and hepatocytes, facilitating its excretion.

In rats, zonampanel is a substrate for Oat1, Oat2, and Oat3. researchgate.netresearchgate.net The involvement of Oat2 and Oat3 is believed to mediate its uptake into rat hepatocytes. researchgate.net In contrast, studies using human transporters have shown that while zonampanel is a substrate for human OAT1 (hOAT1) and human OAT3 (hOAT3), it is not transported by human OAT2 (hOAT2). researchgate.net This key difference, the lack of transport by hOAT2, is thought to be a primary reason for the observed interspecies variations in the excretion pathways of zonampanel between rats and humans. researchgate.net

The affinity of zonampanel for these transporters has been quantified, with Km values for [¹⁴C]Zonampanel uptake in cells expressing these transporters ranging from 13.4 to 53.6 μM. medchemexpress.comxcessbio.com Furthermore, zonampanel itself acts as an inhibitor of OATs, inhibiting the uptake of typical substrates by Oat1, Oat2, and Oat3 with inhibition constant (Ki) values between 7.02 and 10.4 μM. medchemexpress.comxcessbio.commedchemexpress.cn

Table 1: Interspecies OAT Substrate Selectivity for Zonampanel

| Transporter | Species | Substrate Status | Reference |

|---|---|---|---|

| OAT1 | Rat | Yes | researchgate.netresearchgate.net |

| Human | Yes | researchgate.net | |

| OAT2 | Rat | Yes | researchgate.netresearchgate.net |

| Human | No | researchgate.net | |

| OAT3 | Rat | Yes | researchgate.netresearchgate.net |

Preclinical Drug-Transporter Interactions (e.g., inhibition of human MRP4, interaction with probenecid and cimetidine)

Zonampanel engages in several significant interactions with drug transporters, which can affect its clearance. It has been shown to be an inhibitor of human Multidrug Resistance-Associated Protein 4 (MRP4). medchemexpress.comhoelzel-biotech.com Specifically, zonampanel inhibits the MRP4-mediated transport of substrates like [³H]oestradiol 17-D-glucuronide in a concentration-dependent manner. medchemexpress.comxcessbio.commedchemexpress.cn However, it does not appear to inhibit other key transporters such as human MRP2 or Breast Cancer Resistance Protein (BCRP). medchemexpress.comxcessbio.commedchemexpress.cn

In vivo preclinical studies have demonstrated that the administration of probenecid or cimetidine leads to a decrease in the intrinsic clearance for both the renal and biliary excretion of zonampanel. medchemexpress.comxcessbio.com This is because both probenecid and cimetidine are known inhibitors of OATs. researchgate.netresearchgate.netd-nb.infodrugbank.com By inhibiting OAT1 and OAT3, which are responsible for taking up zonampanel from the blood into the kidneys and liver, probenecid and cimetidine effectively reduce its secretion and elimination. researchgate.net

Table 2: Preclinical Drug-Transporter Interactions of Zonampanel

| Interacting Agent | Transporter(s) Involved | Observed Effect on Zonampanel | Reference |

|---|---|---|---|

| Zonampanel | Human MRP4 | Inhibition of MRP4-mediated transport. | medchemexpress.comxcessbio.commedchemexpress.cnhoelzel-biotech.com |

| Human MRP2, BCRP | No inhibition observed. | medchemexpress.comxcessbio.com | |

| Probenecid | Organic Anion Transporters (OATs) | Decreased intrinsic clearance (renal and biliary excretion) of zonampanel. | researchgate.netmedchemexpress.comxcessbio.com |

| Cimetidine | Organic Anion Transporters (OATs) | Decreased intrinsic clearance (renal and biliary excretion) of zonampanel. | researchgate.netmedchemexpress.comxcessbio.com |

Synthetic Methodologies and Structure Activity Relationship Sar Studies

General Synthetic Approaches for Quinoxalinedione (B3055175) Scaffolds

The quinoxalinedione core is a privileged scaffold in medicinal chemistry, and several general methods have been established for its synthesis. researchgate.net A primary and widely used approach involves the condensation reaction between an o-phenylenediamine (B120857) (or a substituted derivative) and an α-dicarbonyl compound, most commonly a derivative of oxalic acid. nih.govaau.edu.et

A more detailed, multi-step synthetic strategy involves the following sequence:

Protection: The amino group of a starting aniline (B41778) derivative is protected, often using acetic anhydride. nih.gov

O-Arylation: The protected intermediate is then reacted with a substituted nitroaniline, such as 5-chloro-2-nitroaniline, in a nucleophilic aromatic substitution reaction. nih.gov

Reduction: The nitro group of the resulting diaryl ether is reduced to an amine, typically using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄), to form a diamine intermediate. nih.gov

Cyclization: The crucial quinoxalinedione ring system is formed by reacting the diamine with oxalic acid. nih.gov This step creates the characteristic bicyclic structure.

Deprotection: Finally, the protecting group on the initial amine is removed to yield the desired quinoxaline-dione scaffold, which can then be further modified. nih.gov

Alternative methods include the acid-promoted self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones to create the dione (B5365651) structure at the C-3 position. researchgate.net These varied approaches allow for the synthesis of a diverse library of quinoxalinedione derivatives for further study.

Specific Synthetic Routes for Zonampanel (B1662537) Monohydrate

While detailed proprietary syntheses are not always publicly available, the construction of Zonampanel monohydrate, also known by its code designation YM872, follows the general principles of quinoxalinedione synthesis. ama-assn.orgnih.gov The synthesis would logically begin with appropriately substituted precursors to build the final molecule, which features a 6-nitro and a 7-(1H-imidazol-1-yl) substituent on the benzene (B151609) ring, and an acetic acid group at the N-1 position of the quinoxaline (B1680401) core. hmdb.canih.gov

The final structure is (2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl)acetic acid monohydrate. nih.gov The synthesis would necessitate the cyclization of a diamine precursor already bearing the nitro and imidazole (B134444) groups, followed by N-alkylation with an acetic acid synthon to complete the molecule.

Design Strategies for Modifying Physico-Chemical Properties (e.g., water solubility)

A significant challenge with early-generation quinoxalinedione antagonists like NBQX was their poor pharmaceutical properties, most notably very low water solubility. nih.govahajournals.org This limitation hindered their clinical development. Consequently, a major focus of subsequent research was to design new analogs with improved physicochemical characteristics. ahajournals.org

Zonampanel is a prime example of a successful design strategy to overcome this hurdle. nih.gov The key modification was the introduction of a polar, ionizable side chain to increase the molecule's hydrophilicity. Specifically, an acetic acid moiety was attached to the N-1 position of the quinoxalinedione nucleus. nih.gov This carboxylic acid group allows the compound to form salts and, in this case, a stable, water-soluble monohydrate, drastically improving its dissolution properties compared to its predecessors. nih.govrsc.org

Other strategies to enhance the solubility of quinoxalinedione antagonists have also been explored, such as the introduction of a methylphosphonate (B1257008) group, as seen in the compound ZK200775. nih.gov These modifications underscore a targeted effort to engineer molecules with better suitability for clinical applications.

Structure-Activity Relationships within Quinoxalinedione Antagonists

The biological activity of quinoxalinedione antagonists is highly dependent on their molecular structure. The quinoxaline-2,3-dione scaffold itself acts as a bioisostere of an α-amino acid, which is fundamental for its interaction with ionotropic glutamate (B1630785) receptors. researchgate.netacs.org Extensive structure-activity relationship (SAR) studies have elucidated several key features that govern potency and selectivity.

Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring are critical. For instance, incorporating an acid functionality directly onto the ring, such as at the 6-position, can be used to tune the selectivity between AMPA, NMDA, and Kainate receptors. researchgate.net

Amide Protons: The protons on the amide groups within the dione ring play a role in receptor binding. Studies have suggested that the amide proton farther from the imidazole substituent is essential for AMPA receptor binding. nih.gov

N-1 Position Substituents: Modifications at the N-1 position can dramatically alter both physical properties and biological activity. The introduction of a hydroxyl group at this position has been shown to cause a several-fold improvement in AMPA receptor affinity. nih.gov This is also the position used to attach the solubilizing acetic acid group in Zonampanel.

Heterocyclic Groups: The presence of heterocyclic substituents that can participate in hydrogen bonding with the receptor can significantly increase binding affinity. researchgate.net

These SAR insights have been instrumental in the rational design of potent and selective antagonists like Zonampanel. nih.gov

Interactive Data Table: Structure-Activity Relationship (SAR) Summary for Quinoxalinedione Antagonists

| Structural Modification | Effect on Activity/Property | Reference(s) |

| Quinoxaline-2,3-dione Core | Acts as a fundamental α-amino acid bioisostere for glutamate receptor binding. | researchgate.netacs.org |

| Introduction of Acetic Acid at N-1 | Significantly increases water solubility (e.g., Zonampanel). | nih.gov |

| Introduction of Hydroxyl Group at N-1 | Can lead to a several-fold increase in AMPA receptor affinity. | nih.gov |

| Incorporation of Acid at C-6 | Allows for tuning of selectivity between AMPA, NMDA, and Kainate receptors. | researchgate.net |

| Hydrogen Bond-Accepting Heterocycles | Increases binding affinity to the target receptor. | researchgate.net |

| Amide Proton Position | The proton on the amide far from the imidazole group is crucial for AMPA binding. | nih.gov |

Investigation in Preclinical Disease Models and Neurobiological Processes

Excitotoxicity and Neuroprotection Research

Zonampanel (B1662537) monohydrate has been a subject of significant preclinical research focusing on its potential to counteract excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. This mechanism is a key factor in the pathology of various neurological disorders.

In Vitro Studies of Neuronal Protection against Excitotoxic Insults

In laboratory settings using cultured neurons, zonampanel has been investigated for its ability to protect against excitotoxic insults. As a competitive AMPA receptor antagonist, it works by blocking the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the central nervous system. nih.govwikipedia.org Overactivation of these receptors by glutamate leads to an excessive influx of cations, particularly calcium, which triggers a cascade of intracellular events culminating in neuronal death. nih.govexplorationpub.comfrontiersin.org Studies have shown that by antagonizing the AMPA receptor, zonampanel can prevent this cation influx and subsequent neuronal depolarization, thereby protecting neurons from excitotoxic damage. nih.gov

Neuroprotective Efficacy in Experimental Models of Cerebral Ischemia/Stroke

The neuroprotective effects of zonampanel have been extensively studied in various animal models of cerebral ischemia and stroke. In these models, which aim to replicate the conditions of a stroke in a laboratory setting, zonampanel has demonstrated a notable capacity to reduce the extent of brain damage.

When administered after both permanent and transient focal ischemia, zonampanel was found to decrease infarct volume and neurological deficits by 30–40% at one week. ajnr.orgnih.gov Furthermore, it showed positive outcomes in a rat model of thromboembolic stroke and was observed to enhance the efficacy of tissue plasminogen activator (t-PA), a common treatment for ischemic stroke. ajnr.orgnih.gov Across various animal models, the reduction in infarct volumes has been reported to be in the range of 20–60%. ajnr.orgnih.gov These findings underscore the potential of zonampanel as a neuroprotective agent in the context of ischemic brain injury.

Table 1: Neuroprotective Efficacy of Zonampanel in Experimental Stroke Models

| Model Type | Key Findings | Reported Reduction in Infarct Volume | Citation |

| Permanent and Transient Focal Ischemia | Decreased infarct volume and neurologic deficit. | 30-40% | ajnr.orgnih.gov |

| Thromboembolic Stroke (rat model) | Improved outcome and enhanced t-PA efficacy. | Not specified | ajnr.orgnih.gov |

| General Animal Models | Overall decrease in infarct volumes. | 20-60% | ajnr.orgnih.gov |

Impact on Neurological Deficits and Hematoma Volume in Animal Models of Intracerebral Hemorrhage

Research in animal models of intracerebral hemorrhage (ICH), a type of stroke caused by bleeding within the brain tissue, has also explored the therapeutic potential of zonampanel. These studies have assessed the compound's effect on key outcomes such as neurological deficits and the volume of the hematoma (a localized collection of blood).

In a rat model of ICH, intensive blood pressure lowering was shown to reduce hematoma volume and improve functional neurological deficits. j-stroke.org While direct studies on zonampanel's effect on hematoma volume are not detailed in the provided results, its neuroprotective role in hemorrhagic stroke models has been noted. ajnr.org For instance, one study observed that treatment reduced neurological deficits. researchgate.net The primary injury in ICH is the initial mechanical damage from the hematoma, while secondary injury involves processes like excitotoxicity, where a drug like zonampanel could be beneficial.

Table 2: Effects of Interventions in Animal Models of Intracerebral Hemorrhage

| Intervention | Animal Model | Effect on Hematoma Volume | Effect on Neurological Deficits | Citation |

| Intensive Blood Pressure Lowering | Rat | Reduced | Significantly reduced | j-stroke.org |

| Zonampanel | Rat | Not specified | Reduced | ajnr.orgresearchgate.net |

Epilepsy and Seizure Research

Zonampanel's role as an AMPA receptor antagonist also positions it as a compound of interest in epilepsy research. The imbalance between excitatory and inhibitory neurotransmission is a central hypothesis in the pathophysiology of epilepsy, making the modulation of glutamate receptors a key therapeutic strategy. dovepress.com

Anticonvulsant Activity in Preclinical Animal Seizure Models (e.g., kindling models, audiogenic seizures, chemoconvulsant models)

Zonampanel and other AMPA receptor antagonists have demonstrated broad-spectrum anticonvulsant activity in a variety of preclinical animal models of seizures. These models are crucial for identifying and characterizing potential antiepileptic drugs.

AMPA receptor antagonists have shown efficacy in models such as:

Maximal electroshock (MES)-induced seizures: This model is considered representative of generalized tonic-clonic seizures. dovepress.com

Pentylenetetrazole (PTZ)-induced seizures: This model can represent myoclonic or absence seizures. dovepress.com

Amygdala-kindling model: This model is used to study complex partial seizures, and AMPA receptor antagonists have been found to reduce seizure severity. dovepress.comresearchgate.net

Audiogenic seizures: These are seizures induced by loud sounds in susceptible animals. nih.govaesnet.org

Chemoconvulsant models: These involve inducing seizures with chemicals like picrotoxin (B1677862) and 3-mercaptopropionate. dovepress.com

6 Hz psychomotor-seizure model: AMPA-receptor antagonists have shown efficacy in this model, which can be less sensitive to certain types of antiepileptic drugs. dovepress.com

The activity of AMPA receptor antagonists across this range of models suggests their potential as broad-spectrum antiepileptic agents. dovepress.comnih.gov

Differentiation from Other Antiepileptic Drug Mechanisms in Animal Screening

The mechanism of action of zonampanel, as an AMPA receptor antagonist, distinguishes it from many other established antiepileptic drugs (AEDs) that act through different pathways. epilepsysociety.org.uk Standardized animal screening models are used to differentiate the profiles of new compounds. nih.gov

The primary mechanisms of currently available AEDs include:

Modulation of voltage-gated sodium channels: This is the mechanism for drugs like phenytoin (B1677684) and carbamazepine. epilepsysociety.org.uk

Enhancement of GABA-mediated inhibition: Benzodiazepines and vigabatrin (B1682217) act through this pathway. epilepsysociety.org.uknih.gov

Modulation of voltage-gated calcium channels: Drugs like zonisamide (B549257) block T-type calcium channels. nih.gov

Binding to synaptic vesicle protein 2A (SV2A): This is the unique mechanism of levetiracetam (B1674943) and its analogs. nih.gov

Zonampanel's action is focused on attenuating glutamate-mediated excitatory neurotransmission by specifically targeting the AMPA receptor. epilepsysociety.org.uk While other drugs like topiramate (B1683207) and phenobarbital (B1680315) have some effect on glutamate receptors (kainate and AMPA receptors, respectively), it is not their primary mechanism of action. epilepsysociety.org.uk The distinct profile of AMPA receptor antagonists in preclinical screening, demonstrating broad-spectrum activity, sets them apart from AEDs with other mechanisms. dovepress.comresearchgate.net

Investigational Use in Models of Neurotrauma

The neurotoxic cascade following a traumatic insult to the central nervous system often involves an excessive release of the excitatory neurotransmitter glutamate. This leads to overstimulation of glutamate receptors, particularly the AMPA subtype, resulting in a massive influx of calcium ions into neurons and subsequent cell death. As an AMPA receptor antagonist, Zonampanel has been evaluated for its ability to mitigate this excitotoxic damage in animal models of neurotrauma.

Traumatic Brain Injury

One key study initiated treatment 30 minutes after the traumatic event. The results indicated a substantial decrease in the total contusion area in the group treated with Talampanel compared to the vehicle-treated group. Furthermore, the number of healthy, normal-appearing neurons in the CA1 sector of the hippocampus was significantly higher in the treated animals.

| Parameter | Vehicle-Treated Group (Mean ± SEM) | Talampanel-Treated Group (Mean ± SEM) |

|---|---|---|

| Total Contusion Area (mm²) | 1.79 ± 0.42 | 0.54 ± 0.25 |

| Normal-Appearing Neurons (Right Medial CA1) | 66.3 ± 2.1 | 80.3 ± 2.0 |

| Normal-Appearing Neurons (Middle CA1) | 60.3 ± 2.2 | 71.5 ± 2.0 |

| Normal-Appearing Neurons (Lateral CA1) | 63.0 ± 3.2 | 74.5 ± 3.0 |

Spinal Cord Injury

The potential therapeutic benefits of AMPA receptor antagonists have also been explored in preclinical models of spinal cord injury (SCI). While direct studies on Zonampanel monohydrate in SCI are limited, research on a related 2,3-benzodiazepine, GYKI 52466, provides valuable insights into the neuroprotective potential of this class of compounds.

In a rat model where spinal cord injury was induced by applying an aneurysm clip, treatment with GYKI 52466 demonstrated significant therapeutic effects. The study assessed both biochemical markers of injury and functional recovery. The results showed that the treated group had significantly lower levels of lipid peroxidation, a marker of cellular damage, and higher levels of adenosine (B11128) 5'-triphosphate (ATP), indicating better energy metabolism in the spinal cord tissue compared to the untreated injury group.

Functionally, the animals treated with GYKI 52466 showed improved motor function as measured by the inclined-plane technique and a motor grading scale.

| Parameter | Sham-Operated Control Group (Mean ± SEM) | Spinal Cord-Injured Group (Mean ± SEM) | GYKI 52466-Treated Group (Mean ± SEM) |

|---|---|---|---|

| Lipid Peroxidation (nmol/g wet tissue) | 21.73 ± 4.35 | 35.53 ± 2.99 | 27.98 ± 3.93 |

| ATP Level (nmol/g wet tissue) | 166.21 ± 25.57 | 41.72 ± 12.28 | 85.82 ± 13.92 |

| Inclined-Plane Angle (degrees) | 65 | 40-45 | 55 |

These preclinical findings suggest that the antagonism of AMPA receptors holds promise as a neuroprotective strategy in the acute phase of both traumatic brain and spinal cord injuries.

Advanced Methodologies for Characterization and Delivery in Academic Research

Application of LC-NMR and LC-MS for Metabolite Identification and Structural Elucidation in Research Samples

The characterization of metabolic pathways is a critical aspect of pharmaceutical research. For Zonampanel (B1662537) monohydrate, hyphenated analytical techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been instrumental in identifying and structurally elucidating its metabolites in research samples. nih.govresearchgate.net These advanced methods allow for the direct analysis of complex biological matrices, such as urine, accelerating the structural determination process by avoiding the need for extensive purification and isolation of each metabolite. researchgate.net

In a study involving the administration of Zonampanel monohydrate to rats, metabolic fingerprinting of urine samples revealed the presence of two primary metabolites, designated R1 and R2. nih.govresearchgate.netresearchgate.net Following semi-purification using preparative High-Performance Liquid Chromatography (HPLC), the structures of these metabolites were elucidated through various instrumental analyses, centrally featuring LC-NMR. nih.gov

The analysis determined that the metabolic transformation of Zonampanel occurs on the quinoxalinedione (B3055175) skeleton of the molecule. nih.govresearchgate.net The proposed metabolic pathway involves a two-step reduction of the nitro group at the C-7 position. nih.gov

Metabolite R1: The nitro group is first reduced to a hydroxyamino group. nih.gov

Metabolite R2: The hydroxyamino group of R1 is subsequently reduced to an amino group. nih.gov

This detailed structural information, obtained through the powerful combination of chromatographic separation and spectroscopic analysis, provides a clear understanding of the biotransformation of Zonampanel in preclinical models. nih.govresearchgate.net

Table 1: Metabolites of this compound Identified in Rat Urine This table is based on data from a study using LC-NMR for metabolite characterization.

| Metabolite | Modification on Quinoxalinedione Skeleton | Precursor |

| R1 | Hydroxyamino group at C-7 | Zonampanel |

| R2 | Amino group at C-7 | Metabolite R1 |

Radiotracer Methodologies for Quantitative Pharmacokinetic and Distribution Studies in Vivo (e.g., 14C-labeling)

Radiolabeling studies are a cornerstone of quantitative in vivo research, providing precise data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of ¹⁴C-labeled this compound ([¹⁴C]YM872) has enabled detailed pharmacokinetic and distribution analyses in various species, including rats, dogs, monkeys, and humans. researchgate.nettandfonline.comtandfonline.com

Following intravenous administration of [¹⁴C]YM872 to rats, the radioactivity was primarily excreted in the urine and feces. tandfonline.comtandfonline.com Specifically, 69.1% of the administered radioactive dose was recovered in urine, while 31.8% was found in feces. tandfonline.com Similar studies in healthy male human volunteers after a two-hour intravenous infusion of [¹⁴C]YM872 provided key pharmacokinetic parameters for the unchanged drug. researchgate.net

These radiotracer studies are crucial for building a comprehensive pharmacokinetic profile, quantifying the extent of excretion, and identifying the major routes of elimination from the body. researchgate.nettandfonline.com The data gathered from such investigations are fundamental for understanding how the compound behaves in a biological system. tandfonline.com

Table 2: Pharmacokinetic Clearance of Zonampanel in Different Species This table presents total plasma clearance data from preclinical pharmacokinetic studies.

| Species | Total Plasma Clearance (mL/min/kg) |

| Rats | 20.5 |

| Dogs | 5.4 |

| Monkeys | 12.0 |

Nanoparticle-Mediated Drug Delivery Systems for Enhanced CNS Targeting

Developing effective drug delivery systems that can cross the blood-brain barrier (BBB) is a significant challenge in treating central nervous system (CNS) disorders. wikipedia.orgnih.gov Nanoparticle-based carriers represent a promising strategy to enhance the delivery of therapeutic agents like this compound to the brain. rsc.orgmdpi.com

In academic research, polymeric nanoparticles have been designed to encapsulate and deliver this compound, often in combination with other ion channel antagonists. rsc.orgx-mol.com One such system utilizes transferrin (Tf)-functionalized p(HEMA-ran-GMA) nanoparticles. rsc.orgnih.gov The hydrophilic nature of these polymeric nanoparticles was a key factor in their ability to effectively encapsulate the highly water-soluble this compound using a back-filling method. x-mol.com

Research into these nanoparticles reported a maximum loading efficiency for this compound (YM872) of 13.9 ± 1.50% (w/w). rsc.orgx-mol.com The release kinetics of the encapsulated drug were assessed by HPLC. rsc.org Under physiological conditions (37 °C), the nanoparticles demonstrated a sustained release of the antagonists over at least 20 minutes. rsc.orgnih.govresearchgate.net This controlled release is a critical feature of advanced drug delivery systems, aiming to maintain a therapeutic concentration of the drug at the target site. univ-ovidius.ronih.gov

To enhance the transport of nanoparticles into the CNS, their surfaces can be modified with specific ligands that target receptors on the BBB. rsc.orgworldbrainmapping.org The conjugation of transferrin (Tf) is a widely used strategy because transferrin receptors (TfR) are over-expressed on the brain micro-vascular endothelial cells that constitute the BBB. rsc.orgnih.govmdpi.com This approach aims to leverage receptor-mediated transcytosis, a natural biological process, to ferry the nanoparticle-drug conjugate across the otherwise impermeable barrier. rsc.orgnih.gov

By functionalizing the p(HEMA-ran-GMA) nanoparticles with transferrin, researchers aim to improve the specificity and efficiency of this compound delivery to the CNS. rsc.orgrsc.org This targeted approach is designed to increase the accumulation of the therapeutic agent in brain tissue compared to non-functionalized nanoparticles, thereby enhancing its potential therapeutic effect. nih.govbiorxiv.org

When nanoparticles are introduced into a biological fluid like blood, proteins and other biomolecules rapidly adsorb to their surface, forming a "protein corona". rsc.orgmdpi.com This newly formed biological identity can significantly alter the nanoparticle's behavior, including its drug release kinetics. nih.govresearchgate.net

The study on transferrin-functionalized nanoparticles carrying this compound investigated this phenomenon by assessing drug release in a representative physiological milieu containing 55% (v/v) human serum. rsc.orgx-mol.com The results demonstrated that the inevitable formation of a protein corona on the nanoparticle surface impeded the release rate of this compound at both physiological pH (7.4) and a slightly acidic pH of 5.0 (representative of an endosomal environment) over a one-hour period, when compared to serum-free conditions. rsc.orgx-mol.comnih.gov This finding underscores the critical importance of evaluating nanoparticle performance under conditions that mimic the in vivo environment, as the protein corona is a key factor that moderates drug release. rsc.orgnih.gov

Future Directions and Emerging Research Perspectives

Exploration of Zonampanel (B1662537) Monohydrate's Potential Beyond Primary AMPA Receptor Antagonism

While the principal mechanism of zonampanel's neuroprotective action is the competitive antagonism of AMPA receptors, thereby mitigating glutamate-induced excitotoxicity, future research is poised to investigate its broader cellular and molecular effects. The intricate signaling cascades initiated by AMPA receptor activation suggest that its blockade could have downstream consequences that are not yet fully elucidated.

Neuroinflammation and Glial Cell Modulation:

Glutamatergic signaling is increasingly recognized for its role in modulating neuroinflammatory processes. Overactivation of glutamate (B1630785) receptors can contribute to the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines and reactive oxygen species. By attenuating excessive glutamatergic signaling, zonampanel may indirectly temper these neuroinflammatory responses. Future studies are expected to investigate the effect of zonampanel on key inflammatory markers in the CNS.

| Potential Area of Investigation | Rationale |

| Microglial Activation | Attenuating excitotoxicity may reduce the triggers for microglial activation and subsequent inflammatory cytokine release. |

| Astrocyte Function | Modulating glutamate levels could influence astrocyte glutamate uptake and their role in maintaining synaptic homeostasis. |

| Pro-inflammatory Cytokine Production | Inhibition of downstream signaling from AMPA receptors might decrease the production of cytokines like TNF-α and IL-1β. |

Oxidative Stress and Mitochondrial Dysfunction:

Excitotoxicity is intrinsically linked to oxidative stress and mitochondrial dysfunction. The massive influx of Ca2+ through overstimulated AMPA receptors can lead to the generation of reactive oxygen species and impair mitochondrial function, ultimately triggering apoptotic pathways. While a direct antioxidant effect of zonampanel has not been established, its ability to prevent the initial excitotoxic cascade could preserve mitochondrial integrity and reduce oxidative damage. Research in this area will likely focus on biomarkers of oxidative stress and mitochondrial health in response to zonampanel treatment in models of neurological injury.

Ion Channel Modulation:

Design and Synthesis of Next-Generation Quinoxalinedione (B3055175) Analogs with Refined Pharmacological Profiles

The quinoxalinedione scaffold of zonampanel offers a versatile platform for the design and synthesis of next-generation analogs with improved pharmacological properties. Medicinal chemistry efforts are focused on optimizing potency, selectivity, and pharmacokinetic profiles to enhance therapeutic potential and minimize adverse effects.

Structure-activity relationship (SAR) studies of quinoxalinedione derivatives have provided valuable insights into the chemical moieties crucial for AMPA receptor binding. acs.org For instance, substitutions on the quinoxaline (B1680401) ring system have been shown to significantly influence antagonist activity. The development of novel synthetic methodologies allows for the creation of diverse libraries of quinoxalinedione analogs for high-throughput screening.

Key objectives in the design of next-generation analogs include:

Enhanced Potency and Selectivity: Fine-tuning the chemical structure to increase affinity for the AMPA receptor while minimizing off-target effects is a primary goal. This could involve modifications to the side chains and substituent groups on the quinoxaline core.

Improved Blood-Brain Barrier Penetration: The ability of a drug to effectively cross the blood-brain barrier (BBB) is critical for treating CNS disorders. Strategies to enhance the lipophilicity or utilize specific transport mechanisms are being explored in the design of new analogs.

Favorable Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is essential for developing a clinically viable drug. This includes achieving a suitable half-life and minimizing the formation of toxic metabolites.

Reduced Side Effects: The side effects observed in clinical trials of zonampanel, such as hallucinations and agitation, underscore the need for analogs with a better safety profile. wikipedia.org This may be achieved by improving selectivity or modulating the degree of AMPA receptor antagonism.

| SAR Insights for Quinoxalinedione Analogs | Implication for Design |

| Substitutions at the 7-position of the quinoxaline ring can modulate potency. | Introduction of various functional groups at this position to optimize receptor interaction. |

| The nature of the substituent at the 1-position influences water solubility and pharmacokinetic properties. | Incorporation of polar or ionizable groups to improve solubility without compromising activity. |

| Stereochemistry can play a critical role in receptor binding. | Enantioselective synthesis to isolate the more active isomer. |

Development of Advanced Drug Delivery Systems for Sustained or Targeted CNS Administration

The effective delivery of zonampanel monohydrate and its analogs to the CNS presents a significant challenge due to the formidable blood-brain barrier. Overcoming this obstacle is crucial for maximizing therapeutic efficacy while minimizing systemic exposure and potential side effects. Advanced drug delivery systems are being actively investigated to achieve sustained and targeted administration of quinoxalinedione derivatives.

Nanocarrier-Mediated Delivery:

Nanoparticles offer a promising approach to ferry drugs across the BBB. Various types of nanocarriers are being explored for CNS drug delivery:

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs and can be surface-modified with ligands to target specific receptors on the BBB.

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that encapsulate the drug and provide sustained release. Their surface can also be functionalized for targeted delivery.

Nanogels: These are cross-linked polymer networks that can swell in an aqueous environment and can be designed to be stimuli-responsive, releasing the drug in response to specific physiological cues in the brain. nih.govnih.gov

Strategies to Enhance BBB Penetration:

Several strategies are being employed to enhance the transport of nanocarriers and their drug cargo across the BBB:

Receptor-Mediated Transcytosis: Attaching ligands to the surface of nanocarriers that bind to specific receptors on brain endothelial cells can trigger their transport across the barrier.

Adsorptive-Mediated Transcytosis: Cationic nanoparticles can interact with the negatively charged surface of brain endothelial cells, inducing their uptake.

Inhibition of Efflux Pumps: Co-administration of inhibitors of efflux transporters, such as P-glycoprotein, can increase the brain concentration of drugs that are substrates for these pumps.

Intranasal Delivery:

The intranasal route offers a non-invasive method for direct drug delivery to the brain, bypassing the BBB. researchgate.netyoutube.com This pathway utilizes the olfactory and trigeminal nerves to transport drugs from the nasal cavity to the CNS. Formulations of zonampanel for intranasal administration could provide rapid and targeted brain delivery.

Theoretical Implications for Understanding Glutamatergic Pathways in Complex Neuropathologies

The study of this compound and other AMPA receptor antagonists has profound theoretical implications for our understanding of the role of glutamatergic pathways in a wide range of complex neuropathologies. Dysregulation of glutamatergic neurotransmission is a common feature in many neurodegenerative and psychiatric disorders.

Alzheimer's Disease:

In Alzheimer's disease, there is evidence of both glutamatergic hypoactivity, which may contribute to cognitive deficits, and hyperactivity, which can lead to excitotoxicity and neuronal death. nih.govnih.govunich.it The use of an AMPA receptor antagonist like zonampanel could theoretically protect against the excitotoxic component of the disease. However, the potential impact on cognitive function would need to be carefully considered.

Parkinson's Disease:

While Parkinson's disease is primarily characterized by the loss of dopaminergic neurons, there is increasing evidence for the involvement of glutamatergic dysfunction. nih.gov In animal models of Parkinson's disease, another AMPA receptor antagonist, perampanel, has been shown to inhibit the transmission of α-synuclein, a key pathological protein in the disease. nih.govresearchgate.netkyoto-u.ac.jp This suggests that modulating glutamatergic activity could have disease-modifying effects.

Huntington's Disease:

Huntington's disease is another neurodegenerative disorder where excitotoxicity mediated by glutamate receptors is thought to play a significant role in the death of medium spiny neurons in the striatum. Targeting AMPA receptors with antagonists is a potential therapeutic strategy to slow the progression of this disease.

Schizophrenia:

The glutamate hypothesis of schizophrenia posits that hypofunction of NMDA receptors is a central feature of the disorder. The role of AMPA receptors is more complex, but alterations in their function and trafficking have been reported. While AMPA receptor antagonists are not currently a primary treatment strategy, understanding their effects on glutamatergic circuits could provide valuable insights into the pathophysiology of schizophrenia.

The continued investigation of this compound and related compounds will not only advance the potential for new therapeutic options but also deepen our fundamental knowledge of the intricate role of the glutamatergic system in brain health and disease.

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of zonampanel monohydrate as an AMPA receptor antagonist, and how are these mechanisms validated experimentally?

- Methodological Answer : this compound selectively antagonizes AMPA receptors by competitively binding to the glutamate recognition site. Validation involves:

- Electrophysiological assays (e.g., patch-clamp studies on neuronal cultures) to measure inhibition of ion flux .

- Radioligand binding assays using [³H]AMPA to quantify receptor affinity and selectivity .

- In vivo behavioral models (e.g., seizure suppression in rodent models) to confirm functional antagonism .

Q. How is this compound synthesized and characterized for purity in preclinical studies?

- Methodological Answer : Synthesis follows a multi-step organic route, typically involving condensation reactions. Characterization includes:

- High-performance liquid chromatography (HPLC) with UV detection to confirm purity (>98% as per ICH guidelines) .

- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural verification .

- Thermogravimetric analysis (TGA) to confirm monohydrate stability and hydration stoichiometry .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s pharmacokinetic data across species?

- Methodological Answer : Use a population pharmacokinetic (PopPK) model with covariates (e.g., species-specific metabolic enzymes):

- Step 1 : Collect plasma concentration-time data from rodents, canines, and primates.

- Step 2 : Apply nonlinear mixed-effects modeling (NONMEM) to identify interspecies variability in clearance and volume of distribution .

- Step 3 : Validate with in vitro hepatocyte assays to correlate metabolic rates with model predictions .

Q. What experimental strategies optimize this compound’s formulation for enhanced bioavailability while avoiding polymorphic transitions?

- Methodological Answer :

- Response Surface Methodology (RSM) to optimize excipient ratios (e.g., lactose monohydrate as a filler) and compression forces .

- Raman spectroscopy coupled with principal component analysis (PCA) to monitor hydration state changes during stability testing (e.g., transitions from monohydrate to anhydrous forms) .

- Accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines to assess phase transformations .

Q. How can computational modeling predict this compound’s interaction dynamics with AMPA receptor subunits?

- Methodological Answer :

- Molecular docking simulations (e.g., AutoDock Vina) to map ligand-receptor binding poses .

- Density Functional Theory (DFT) calculations to analyze electronic interactions at the binding site, validated against experimental IR spectra for conformational accuracy .

- Molecular dynamics (MD) simulations (100 ns trajectories) to assess stability of the ligand-receptor complex under physiological conditions .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s neuroprotective efficacy in ischemia-reperfusion models?

- Methodological Answer :

- Meta-analysis using a random-effects model to aggregate data from heterogeneous studies (e.g., varying occlusion times or animal strains) .

- Sensitivity analysis to identify outliers or confounding variables (e.g., temperature fluctuations during surgery) .

- Bayesian hierarchical modeling to estimate pooled effect sizes while accounting for study-specific variances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.